2-Methoxy-3-(3-methyl-2-thenoyl)pyridine is an organic compound characterized by the molecular formula CHNOS. This compound belongs to the class of heterocyclic compounds, which contain both pyridine and thiophene rings, contributing to its unique chemical properties. The presence of a methoxy group and a thenoyl moiety enhances its reactivity and potential biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is synthesized through specific chemical reactions involving 2-methoxypyridine and 3-methyl-2-thenoyl chloride. It is commercially available from chemical suppliers for research purposes.
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine is classified as a heterocyclic aromatic compound. It exhibits properties typical of both pyridine derivatives and thiophene derivatives, making it versatile in chemical reactions and applications.
The synthesis of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine typically involves the reaction of 2-methoxypyridine with 3-methyl-2-thenoyl chloride. The reaction is facilitated by using a base such as triethylamine under reflux conditions in an organic solvent like dichloromethane. The following steps outline the synthesis process:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. The final product can be further purified through recrystallization or distillation techniques to ensure high quality for research applications.
The molecular structure of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine includes a pyridine ring substituted at the 3-position with a thenoyl group and at the 2-position with a methoxy group. This configuration imparts distinct electronic properties and reactivity patterns.
Key structural data include:
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activity related to inflammatory processes, suggesting potential anti-inflammatory effects. The compound's ability to bind to enzymes or receptors can influence various biological pathways, making it relevant for drug development .
Key physical properties include:
Chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
2-Methoxy-3-(3-methyl-2-thenoyl)pyridine has several notable applications:
Pyridine derivatives have revolutionized drug design for central nervous system (CNS) disorders by enabling precise modulation of G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs). The mAChR family (M1–M5 subtypes) regulates critical CNS functions like cognition and sensory processing, with dysfunctions linked to Alzheimer’s disease (AD), schizophrenia, and depression. Early mAChR agonists (e.g., arecoline) faced challenges due to non-selective orthosteric binding and dose-limiting peripheral side effects. Structural optimizations—such as Merck’s replacement of arecoline’s ester group with metabolically stable 3-methyl-1,2,4-oxadiazole bioisosteres—yielded quinuclidine and azanorbornane derivatives (e.g., compounds 3–6) with enhanced CNS potency. This innovation leveraged pyridine’s nitrogen atom to mimic acetylcholine’s quaternary ammonium group while improving blood-brain barrier penetration [6].
Crystallographic breakthroughs (e.g., M2 receptor bound to inverse agonist QNB in 2012) revealed allosteric sites on extracellular loops (ECLs), enabling subtype-selective modulation. Unlike orthosteric sites, which are highly conserved across mAChRs, ECLs exhibit structural divergence, allowing targeted design. For example, M1-selective agonists emerged after neurochemical studies identified presynaptic M2 loss in AD brains, contrasting with intact postsynaptic M1 receptors. This shift toward functional selectivity marked a pivotal turn in pyridine-based CNS drug development [6].
Table 1: Evolution of Pyridine-Based mAChR Modulators
Era | Key Compounds | Structural Innovation | Clinical Impact |
---|---|---|---|
1980s | Arecoline | Natural ester scaffold | Limited efficacy; peripheral side effects |
1990s | Oxadiazole-derivatives (e.g., 1–2) | Ester → oxadiazole bioisostere | Improved metabolic stability |
2000s | Quinuclidines (e.g., 5a/b) | Rigid bicyclic core; high pKa amine | Enhanced CNS penetration and potency |
2010s–Present | M1-selective PAMs | Allosteric ECL binding | Reduced off-target effects (e.g., M2/M3) |
Thienoyl-pyridine hybrids, exemplified by 2-methoxy-3-(3-methyl-2-thenoyl)pyridine (CAS: 898785-87-0), represent a novel class of molecular hybrids engineered for multitarget engagement. This compound integrates:
Such hybrids exploit chemo-genomic similarities between protein targets. For instance, in Alzheimer’s disease, bis-thiazole-pyridine conjugates simultaneously inhibit acetylcholinesterase (AChE) and β-amyloid aggregation by binding both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. The pyridine linker facilitates optimal pharmacophore orientation, with docking studies confirming enhanced binding energy (−9.2 kcal/mol vs. −7.5 kcal/mol for non-hybrids) [10].
In oncology, pyridine-thiazolidinone hybrids (e.g., compound 2, IC₅₀ = 1.61 µM against CA IX) inhibit carbonic anhydrase IX (CA IX), a hypoxia-induced enzyme driving tumor acidosis and metastasis. The 3-methylthienoyl group penetrates hydrophobic CA IX pockets, while the pyridine nitrogen coordinates with zinc ions, mimicking native sulfonamide inhibitors [7].
Table 2: Strategic Applications of Thienoyl-Pyridine Hybrids
Therapeutic Area | Target | Hybrid Design Principle | Key Outcome |
---|---|---|---|
Alzheimer’s disease | AChE PAS/CAS | Pyridine linker tethering thiazole pharmacophores | Dual inhibition of AChE and Aβ aggregation |
Oncology | Carbonic anhydrase IX | Thienoyl moiety enhancing hydrophobic pocket binding | 9–14× selectivity over CA II |
Kinase inhibition | ROS1 tyrosine kinase | 2-Amino-4-(1-phenylethoxy)pyridine derivatives | IC₅₀ = 440 nM; anti-proliferative activity |
Synthetic routes to these hybrids emphasize atom economy and catalyst-controlled reactions. For example, copper-catalyzed cyclization of acetophenones and 1,3-diaminopropane yields 2-aryl pyridines, while Suzuki–Miyaura cross-coupling installs the thienoyl group. Purity (>97%) is achieved via cold-chain chromatography, as specified for 2-methoxy-3-(3-methyl-2-thenoyl)pyridine [1] [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1